Ajugasteron B
Overview
Description
Ajugasteron B is a phytoecdysteroid, a type of naturally occurring steroid found in plants. It is primarily isolated from the genus Ajuga, which belongs to the Lamiaceae family. These plants are distributed across temperate regions of Asia, Europe, Australia, North America, and Africa. This compound is known for its various biological activities, including its role in plant defense mechanisms against herbivores and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ajugasteron B involves several steps, starting from simpler steroidal precursors. The process typically includes hydroxylation, oxidation, and cyclization reactions. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound is often achieved through the extraction from Ajuga plants. The extraction process involves solvent extraction, followed by purification steps such as chromatography. Advances in biotechnological methods, including plant tissue culture and genetic engineering, are also being explored to enhance the yield and sustainability of this compound production .
Chemical Reactions Analysis
Types of Reactions: Ajugasteron B undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.
Major Products: The major products formed from these reactions include various hydroxylated, ketonized, or substituted derivatives of this compound, which may exhibit different biological activities .
Scientific Research Applications
Ajugasteron B has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying steroidal transformations and synthesis.
Biology: Investigated for its role in plant defense mechanisms and its effects on insect physiology.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antifungal, and anticancer activities.
Industry: Utilized in the development of bioactive compounds and as a natural pesticide .
Mechanism of Action
Ajugasteron B exerts its effects primarily through interaction with ecdysone receptors, which are involved in the regulation of gene expression related to growth and development in insects. By binding to these receptors, this compound can disrupt normal physiological processes, leading to its antifeedant and insecticidal properties. Additionally, its anti-inflammatory and anticancer effects are believed to be mediated through modulation of signaling pathways and inhibition of key enzymes .
Comparison with Similar Compounds
Ajugasteron B is unique among phytoecdysteroids due to its specific structural features and biological activities. Similar compounds include:
Ecdysterone: Another phytoecdysteroid with similar insecticidal properties but different structural characteristics.
Turkesterone: Known for its potential performance-enhancing benefits and therapeutic applications.
Ajugacetalsterone C: A compound with a rare 6,8-dioxabicyclo[3.2.1]oct-2-ene structure, highlighting the diversity within the Ajuga genus
This compound stands out due to its specific interactions with ecdysone receptors and its broad range of biological activities, making it a valuable compound for both scientific research and practical applications.
Properties
IUPAC Name |
(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R,5R)-5-ethyl-2,3-dihydroxy-6-(hydroxymethyl)hept-6-en-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O7/c1-6-17(16(2)15-30)11-25(34)28(5,35)24-8-10-29(36)19-12-21(31)20-13-22(32)23(33)14-26(20,3)18(19)7-9-27(24,29)4/h12,17-18,20,22-25,30,32-36H,2,6-11,13-15H2,1,3-5H3/t17-,18+,20+,22-,23+,24+,25-,26-,27-,28-,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODENAQIZHMFEAO-BQBPTSSQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)C(=C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)C(=C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21490-21-1 | |
Record name | Ajugasteron B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021490211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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